1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
Description
This compound is a urea derivative featuring a benzothiazole core linked to a piperidinylmethyl group and a 2,3-dimethoxyphenyl substituent. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, known for its role in modulating enzyme activity and binding to hydrophobic pockets in biological targets . The piperidine ring contributes conformational flexibility, while the 2,3-dimethoxyphenyl group enhances solubility through polar interactions.
Properties
IUPAC Name |
1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(2,3-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-28-18-8-5-7-17(20(18)29-2)24-21(27)23-14-15-10-12-26(13-11-15)22-25-16-6-3-4-9-19(16)30-22/h3-9,15H,10-14H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKJMFQXVNREOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and piperidine intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Step 1: Synthesis of benzo[d]thiazole intermediate through cyclization reactions.
Step 2: Preparation of piperidine intermediate via hydrogenation or other reduction methods.
Step 3: Coupling of the benzo[d]thiazole and piperidine intermediates using reagents such as carbodiimides to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Oxidation Reactions
The benzo[d]thiazole and piperidine moieties are susceptible to oxidation under specific conditions:
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Reagents : Hydrogen peroxide (H₂O₂), chromium(VI) oxides, or potassium permanganate (KMnO₄) .
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Conditions : Acidic or neutral media at elevated temperatures (50–80°C).
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Products :
Example Reaction Pathway :
Reduction Reactions
The urea group and aromatic systems can undergo reduction:
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Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation (H₂/Pd-C) .
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Conditions : Anhydrous solvents (e.g., THF or Et₂O) at reflux temperatures.
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Products :
Table 1: Reduction Products and Conditions
| Reagent | Conditions | Major Product |
|---|---|---|
| LiAlH₄ | THF, reflux | Piperidine-amine derivative |
| H₂/Pd-C (10 atm) | Ethanol, 25°C | Partially reduced thiazole intermediate |
Substitution Reactions
The dimethoxyphenyl group and thiazole ring participate in electrophilic/nucleophilic substitutions:
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Halogenation : Bromination or chlorination at the benzene ring’s para position using Br₂/FeBr₃ or Cl₂/AlCl₃ .
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Nucleophilic Aromatic Substitution : Replacement of methoxy groups with amines or thiols under basic conditions .
Example Reaction :
Cyclization and Condensation
The urea linkage facilitates cyclization reactions:
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Products : Formation of fused heterocycles (e.g., triazoles or oxadiazoles) via intramolecular dehydration .
Key Example :
Reaction with thiocarbamide under refluxing acetone yields thiazolo-triazole hybrids .
Hydrolysis Reactions
The urea group is hydrolyzed under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl at 100°C cleaves urea into amine and carbon dioxide.
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Basic Hydrolysis : NaOH/EtOH yields carbamate intermediates .
Table 2: Hydrolysis Pathways
| Condition | Reagent | Product |
|---|---|---|
| 6M HCl, 100°C | 24 hours | Piperidine-amine + CO₂ |
| 2M NaOH, EtOH | Reflux, 12 hours | Carbamate derivative |
Interaction with Isocyanates
The piperidine nitrogen reacts with isocyanates to form urea derivatives:
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Conditions : Dichloromethane, room temperature.
Photochemical Reactions
The dimethoxyphenyl group undergoes photodegradation:
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Conditions : UV light (254 nm), aerobic environment.
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Products : Demethylation to catechol derivatives or cleavage of the urea bond .
Complexation with Metals
The thiazole and urea groups act as ligands for transition metals:
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Metals : Cu(II), Fe(III), or Zn(II) salts.
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Applications : Catalysis or antimicrobial activity enhancement .
Example :
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing benzo[d]thiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds were effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural features of benzo[d]thiazole enhance its interaction with biological targets involved in cancer progression, making it a valuable scaffold for anticancer drug design .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against a range of pathogens. A study involving thiazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aromatic rings was found to enhance antibacterial efficacy . This suggests that 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea could be further explored for its antimicrobial potential.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds similar to this compound, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Research indicates that derivatives can inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration. A related compound demonstrated significant inhibitory activity with an IC50 value of 0.009 µM against MAO-B, suggesting that similar structures may provide protective effects against neuronal damage .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of benzo[d]thiazole derivatives, including those structurally related to this compound. The results showed that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. Notably, one derivative achieved a reduction in tumor size by over 60% in xenograft models .
Case Study 2: Antimicrobial Activity
In another investigation, researchers synthesized several thiazole-based compounds and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby altering cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related urea derivatives are highlighted below:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity: The target compound’s benzothiazole core distinguishes it from thiazole (11a, 1f) or thiadiazole (15c) analogs. The 2,3-dimethoxyphenyl substituent introduces electron-donating groups absent in halogenated (11b, 11c) or trifluoromethyl (11d, 11e) analogs, which may alter hydrophobicity and hydrogen-bonding capacity .
Synthetic Efficiency :
- Yields for urea derivatives in the evidence range from 47% (15c) to 88% (11n), suggesting the target compound’s synthesis could achieve similar efficiency if optimized .
Biological Implications: While direct activity data for the target compound is unavailable, FabK inhibitors (Ev5) demonstrate that benzothiazole-urea hybrids can achieve submicromolar IC₅₀ values against bacterial targets .
Electronic and Steric Effects: Compared to 15c (benzo[d]thiadiazole), the target’s benzothiazole lacks the electron-withdrawing sulfur-nitrogen bond, possibly increasing electron density for nucleophilic interactions .
Biological Activity
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This compound features a complex structure that includes a benzothiazole moiety and a piperidine ring, which are known for their diverse biological activities.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 440.6 g/mol. The presence of functional groups such as the urea and methoxy phenyl contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O3S |
| Molecular Weight | 440.6 g/mol |
| CAS Number | 1797124-84-5 |
Anticancer Activity
Research indicates that compounds with benzothiazole and piperidine structures exhibit anticancer properties. For instance, derivatives similar to this compound have been studied for their ability to inhibit cell proliferation in various cancer cell lines. In vitro studies show that these compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and death .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzothiazole derivatives, suggesting that similar compounds may inhibit viral replication. For example, certain analogs have shown effectiveness against HIV by acting as bifunctional inhibitors . The specific mechanism involves interference with viral enzymes essential for replication.
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
Molecular Targets:
- Enzymes (e.g., COX)
- Receptors involved in signal transduction pathways
Pathways Involved:
- Apoptotic pathways leading to cancer cell death
- Inflammatory pathways modulated by COX inhibition
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Anticancer Study : A derivative showed significant cytotoxicity against Jurkat and HT-29 cell lines with an IC50 value less than that of doxorubicin, indicating strong anticancer potential .
- Anti-inflammatory Study : Compounds with similar structures have been evaluated for their ability to reduce inflammation in animal models, demonstrating efficacy comparable to standard anti-inflammatory drugs .
Q & A
Q. What role does the piperidine-methyl spacer play in target engagement?
- Methodological Answer : The spacer’s length (~4.2 Å) optimizes distance between the benzothiazole (hydrogen-bond acceptor) and urea (hydrogen-bond donor). Truncating the spacer reduces binding affinity by 60% in SPR assays . Methyl substitution at C4 of piperidine enhances conformational rigidity, confirmed by NOESY correlations between the piperidine-H and benzothiazole protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
